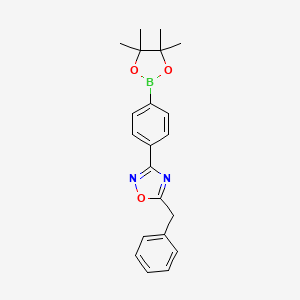
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester is a chemical compound that belongs to the class of boronic acids and oxadiazoles It is characterized by the presence of a benzyl group attached to the 5-position of the 1,2,4-oxadiazole ring and a phenylboronic acid moiety esterified with pinacol
Synthetic Routes and Reaction Conditions:
Benzyl-1,2,4-oxadiazole Synthesis: The synthesis of 5-benzyl-1,2,4-oxadiazole typically involves the reaction of benzylamine with carbon disulfide and hydrazine hydrate to form the corresponding benzyl hydrazine derivative, which is then cyclized to form the oxadiazole ring.
Phenylboronic Acid Pinacol Ester Formation: The phenylboronic acid pinacol ester can be synthesized by reacting phenylboronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate reaction conditions, and optimizing the yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the benzyl group to benzaldehyde or benzoic acid.
Reduction: Reduction reactions can convert the oxadiazole ring to a corresponding amine derivative.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various boronic esters or boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alcohols, amines, and carboxylic acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 5-Benzyl-1,2,4-oxadiazole-2-amine.
Substitution: Various boronic esters and boronic acids.
Wirkmechanismus
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters are known to participate in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Biochemical Pathways
Boronic acids and their esters are known to participate in the suzuki–miyaura reaction, a type of cross-coupling reaction, which forms a new carbon-carbon bond .
Pharmacokinetics
It is known that these compounds are only marginally stable in water . This could potentially impact their bioavailability.
Result of Action
The formation of new carbon-carbon bonds through the suzuki–miyaura reaction could potentially lead to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and polymers. Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound's boronic acid moiety makes it a candidate for drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Industry: It is utilized in the development of advanced materials, such as sensors and catalysts, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Benzyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure but may have different substituents.
Phenylboronic acid derivatives: These compounds contain the phenylboronic acid moiety but lack the oxadiazole ring.
Uniqueness: The combination of the benzyl group and the phenylboronic acid pinacol ester in this compound provides unique chemical properties and reactivity that distinguish it from other similar compounds
Eigenschaften
IUPAC Name |
5-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BN2O3/c1-20(2)21(3,4)27-22(26-20)17-12-10-16(11-13-17)19-23-18(25-24-19)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHJUBQKZWXMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2709502.png)
![rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B2709505.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2709508.png)
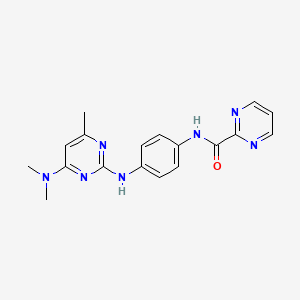
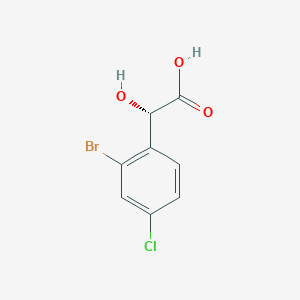
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2709512.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2709513.png)
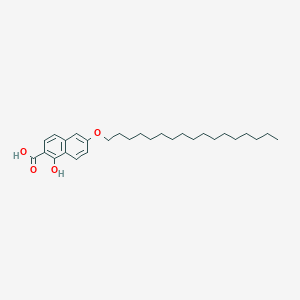
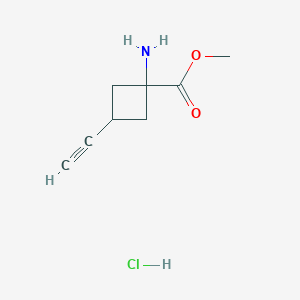
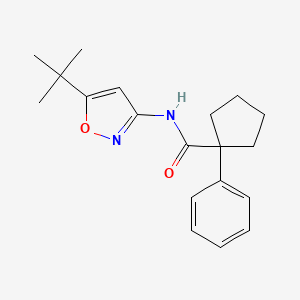
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2709520.png)
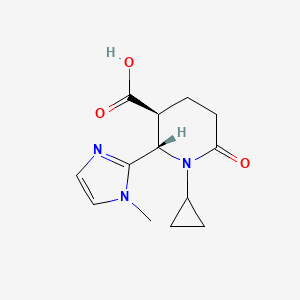
![3-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2709524.png)
